2-Methoxy-4-(methylamino)phenol
Description
2-Methoxy-4-(methylamino)phenol (CAS 278169-57-6) is an aromatic phenolic compound with the molecular formula C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol. Its structure consists of a phenol ring substituted with a methoxy group (-OCH₃) at position 2 and a methylamino group (-NHCH₃) at position 4 (Figure 1). The compound is characterized by its InChIKey CBIQMVJKOOBTRE-UHFFFAOYSA-N and SMILES notation CNc1ccc(O)c(OC)c1 .
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-methoxy-4-(methylamino)phenol |
InChI |
InChI=1S/C8H11NO2/c1-9-6-3-4-7(10)8(5-6)11-2/h3-5,9-10H,1-2H3 |
InChI Key |
CBIQMVJKOOBTRE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis via Condensation of Vanillin and p-Anisidine
The predominant and well-documented method for synthesizing 2-Methoxy-4-(methylamino)phenol involves the condensation reaction between vanillin (4-hydroxy-3-methoxybenzaldehyde) and p-anisidine (4-methoxyaniline) . This reaction is a typical Schiff base formation where an aldehyde group reacts with a primary amine to form an imine linkage, which can be subsequently reduced or modified to obtain the target compound.
Reaction Conditions : The reaction is commonly performed in an aqueous medium, which is environmentally friendly and cost-effective. The process can be facilitated by stirring the reactants for approximately 30 minutes at room temperature or slightly elevated temperatures to promote condensation.
Mechanism : The aldehyde group of vanillin reacts with the amino group of p-anisidine, forming a carbon-nitrogen double bond (C=N), characteristic of Schiff bases. This intermediate can be further processed to yield 2-Methoxy-4-(methylamino)phenol.
Yield and Physical Properties : The reaction yields are high, often reaching 95%, producing a greenish-gray solid with melting points around 128-130 °C. The compound exhibits slight solubility in water and good solubility in alkaline solutions such as sodium hydroxide.
Characterization Techniques
Fourier-Transform Infrared Spectroscopy (FTIR) : Confirms the presence of imine groups with characteristic absorption bands near 1590-1591 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS) : Shows a single peak corresponding to the molecular ion with m/z 257, confirming the molecular weight and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton NMR (¹H-NMR) reveals singlet peaks at chemical shifts around 8.42 ppm corresponding to the imine proton, supporting the successful synthesis of the Schiff base derivative.
Alternative Synthetic Routes and Related Compounds
While direct synthesis of 2-Methoxy-4-(methylamino)phenol is primarily reported via vanillin and p-anisidine condensation, related synthetic strategies for structurally similar phenolic compounds include:
Sulfonation of Acylated Methoxyanilines : Processes involving the reaction of acylated 2-methoxy-5-methylaniline with sulfuric acid or oleum at elevated temperatures (90–130 °C) to yield sulfonic acid derivatives, which can be precursors or analogs in phenolic compound synthesis.
Bromination and Methoxide Exchange of Hydroxyacetophenones : Methods involving bromination of 4-hydroxyacetophenone followed by methoxide-bromide exchange and catalytic hydrogenation to produce methoxy-substituted phenols. Although this route is more relevant to 4-(2'-methoxyethyl)phenol, it demonstrates alternative functionalization strategies on phenolic rings.
Data Table: Summary of Preparation Method via Vanillin and p-Anisidine
| Parameter | Details |
|---|---|
| Starting Materials | Vanillin (4-hydroxy-3-methoxybenzaldehyde), p-Anisidine (4-methoxyaniline) |
| Solvent | Water |
| Reaction Time | 30 minutes |
| Temperature | Room temperature or slightly elevated |
| Yield | Approximately 95% |
| Physical State | Greenish-gray solid |
| Melting Point | 128–130 °C |
| Solubility | Slightly soluble in water; soluble in NaOH |
| Key Characterization | FTIR (imine peak at 1590-1591 cm⁻¹), GC-MS (m/z 257), ¹H-NMR (imine proton at 8.42 ppm) |
Research Discoveries and Applications
Antioxidant Activity : The synthesized 2-Methoxy-4-(methylamino)phenol exhibits significant antioxidant properties. The compound's ability to scavenge free radicals has been quantified using assays such as the DPPH (2,2-diphenyl-1-picryl-hydrazyl) method, with effective concentration (EC50) values around 10.46 ppm, indicating strong radical-neutralizing capacity.
Biological Relevance : Due to its antioxidant activity, this compound is a candidate for therapeutic applications targeting oxidative stress-related diseases, including diabetes, atherosclerosis, cancer, and neurodegenerative disorders.
Chemical Reactivity : The presence of both methoxy and methylamino groups on the phenol ring allows for further chemical modifications, enabling the synthesis of derivatives with potentially enhanced biological activities or different physicochemical properties.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions typically involve the conversion of the amino group to other functional groups.
Substitution: The methoxy and methylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
2-Methoxy-4-(methylamino)phenol has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of dyes and other organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as an antioxidant and its role in drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(methylamino)phenol involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress . Additionally, it may interact with enzymes and proteins, modulating their activity and function. The specific pathways involved depend on the context of its application, such as its use in biological or chemical systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 2-Methoxy-4-(methylamino)phenol and its analogs:
Key Findings :
Structural Modifications and Bioactivity: The methylamino group in 2-Methoxy-4-(methylamino)phenol distinguishes it from analogs like eugenol (propenyl substituent) and Schiff bases (imino groups). These substituents influence electronic properties, solubility, and interaction with biological targets . Eugenol demonstrates superior radical scavenging activity compared to BHA (2-t-butyl-4-methoxy-phenol), with IC₅₀ values against superoxide anions being eugenol > bis-eugenol > BHA > bis-BHA .
Toxicity Profiles: 2-Methoxy-4-(1-propenyl)phenol (a positional isomer of eugenol) exhibits hepatotoxicity and carcinogenicity in rodent studies, likely due to metabolic activation of its propenyl chain . The Schiff base analog (2-methoxy-4-((phenylimino)methyl)phenol) shows high toxicity (LC₅₀: 13.88 ppm in brine shrimp), surpassing even aniline (LC₅₀: 2779.7 ppm), highlighting the impact of the imino group on toxicity .
Antimicrobial and Antiviral Activity: Eugenol inhibits herpes simplex virus (HSV-1/2) replication with IC₅₀ values of 16.2–25.6 mg/mL and lacks cytotoxicity at concentrations up to 250 mg/mL .
Pharmaceutical Applications: Hydrochloride salts of methylamino-substituted phenols (e.g., 2-methoxy-4-[(methylamino)methyl]phenol hydrochloride) are prioritized in drug development due to improved stability and bioavailability .
Q & A
Q. What are the established synthetic routes for 2-Methoxy-4-(methylamino)phenol, and what reaction conditions are optimal for each step?
- Methodological Answer : A two-step synthesis is commonly employed:
Nitro Reduction : Reduce 2-nitro-4-methoxyphenol using catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) to yield 2-amino-4-methoxyphenol .
Methylation : React the amino intermediate with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) under anhydrous conditions (e.g., DMF, 60–80°C) to introduce the methylamino group. Alternative methods include reductive amination using formaldehyde and NaBH₃CN .
Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-alkylation.
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of 2-Methoxy-4-(methylamino)phenol?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the aromatic proton environment (δ 6.5–7.5 ppm for phenolic protons) and methoxy/methylamino substituents (δ 3.2–3.8 ppm for OCH₃; δ 2.8–3.0 ppm for NHCH₃) .
- FT-IR : Identify N-H stretching (3200–3400 cm⁻¹) and phenolic O-H (broad ~3300 cm⁻¹) .
- UV-Vis : Detect π→π* transitions in the aromatic system (λmax ~270 nm) .
- Mass Spectrometry : Validate molecular weight (MW: 169.2 g/mol) via ESI-MS or GC-MS .
Q. How does the presence of the methylamino group influence the compound’s stability under various storage conditions?
- Methodological Answer : The methylamino group increases susceptibility to oxidation. Store under inert atmosphere (N₂/Ar) at 4°C in amber vials. Stabilize solutions with antioxidants (e.g., BHT) in polar aprotic solvents (e.g., DMSO). Monitor degradation via HPLC; oxidized byproducts (e.g., nitroso derivatives) appear as new peaks at ~254 nm .
Advanced Research Questions
Q. What strategies can resolve discrepancies in reaction yields when synthesizing 2-Methoxy-4-(methylamino)phenol via different routes?
- Methodological Answer :
- Root-Cause Analysis : Compare intermediates using LC-MS to identify side products (e.g., di-methylated species from over-alkylation).
- Optimization : Adjust stoichiometry (e.g., CH₃I:amine ratio ≤1.1:1) and reaction time (≤6 hrs). Use milder bases (e.g., NaHCO₃) to reduce nucleophilic competition .
- Alternative Routes : Explore reductive amination with methylamine gas (CH₃NH₂) and NaBH₄ in THF to bypass alkylation challenges .
Q. How can computational chemistry tools predict the regioselectivity of electrophilic substitution reactions in 2-Methoxy-4-(methylamino)phenol derivatives?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to map electrostatic potential surfaces. The methoxy group directs electrophiles to the ortho/para positions, while the methylamino group enhances para selectivity due to resonance stabilization .
- Molecular Dynamics : Simulate reaction trajectories to assess steric effects (e.g., bulky substituents at C6 may shift reactivity to C3).
Q. What experimental approaches validate the biological activity of 2-Methoxy-4-(methylamino)phenol in enzyme inhibition studies?
- Methodological Answer :
- Enzyme Assays : Use spectrophotometric methods (e.g., NADH depletion at 340 nm for oxidoreductases) to measure IC₅₀ values.
- Docking Studies : Employ AutoDock Vina to model interactions with active sites (e.g., hydrogen bonding between the phenolic OH and catalytic residues) .
- Control Experiments : Compare with analogs lacking the methylamino group to isolate its contribution to activity .
Data Contradiction Analysis
- Issue : Conflicting reports on the compound’s solubility in aqueous vs. organic solvents.
- Resolution :
- Solubility Testing : Conduct shake-flask experiments (pH 1–14) with UV quantification. The compound is sparingly soluble in water (≤0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL) due to the hydrophobic methylamino group .
- Literature Cross-Validation : Compare results with structurally similar compounds (e.g., 2-amino-4-methoxyphenol) to identify trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
